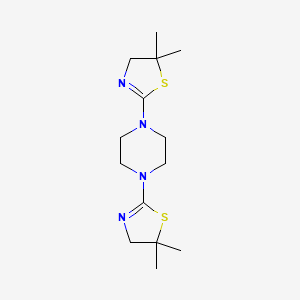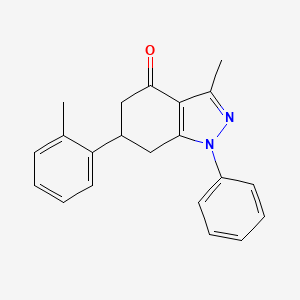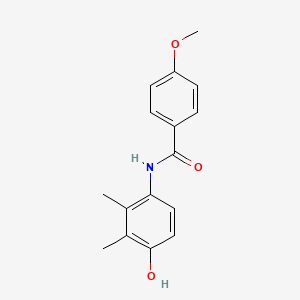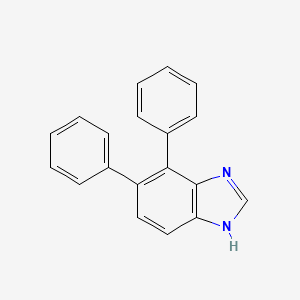![molecular formula C20H30FN3O3S B5510900 1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)
1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to "1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide" often involves multi-step reactions starting from basic chemical precursors. For example, the synthesis of similar sulfonamide derivatives has been reported to involve the condensation of dimethylaminomethylene compounds with various sulfonamide moieties, followed by further functionalization to enhance antimicrobial activity (Ghorab et al., 2017). These methods demonstrate the versatility and complexity of synthesizing these compounds, where the final products often display significant bioactivity.
Molecular Structure Analysis
X-ray crystallography has been employed to determine the crystal structures of related compounds, revealing insights into their molecular conformations and interactions. For instance, the structural analysis of sulfonamide derivatives has shown that these molecules can adopt specific orientations that may be crucial for their biological activity (Naveen et al., 2015). Such studies highlight the importance of molecular structure in the function of these compounds.
Chemical Reactions and Properties
Derivatives of "1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide" participate in various chemical reactions, reflecting their reactive sulfonamide groups and piperidine moieties. These reactions can lead to a wide range of products with different biological activities. For instance, the formation of sulfonamide derivatives through reactions involving dimethylamino components indicates the reactivity and potential for further chemical modifications of these compounds (Ghorab et al., 2017).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility and crystallinity, can significantly influence their application potential. Studies employing X-ray crystallography have provided valuable information on the crystal packing and molecular interactions within the solid state, which are critical for understanding the compound's stability and solubility (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity towards nucleophiles or electrophiles, are dictated by their functional groups. The presence of sulfonamide and piperidine groups can lead to diverse reactivity patterns, enabling the synthesis of a wide array of derivatives with varied biological activities. The antimicrobial activity of certain sulfonamide derivatives illustrates the impact of chemical structure on biological function (Ghorab et al., 2017).
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Solvent Interactions
- The study of hydrogen bonding interactions with solvents like Dimethyl Sulfoxide (DMSO) is crucial for understanding solvent effects on chemical reactions and molecular structures. Research on DMSO and its interactions provides insights into how compounds like 1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide may behave in different solvent environments, impacting their stability, reactivity, and overall properties in scientific and pharmaceutical applications (Kiefer, Noack, & Kirchner, 2011).
Potential Antiviral Applications
- Sulfonamides and their derivatives have been extensively explored for their antiviral properties, especially against the human immunodeficiency virus (HIV). Indolylarylsulfones, a class of potent HIV-1 non-nucleoside reverse transcriptase inhibitors, have shown promising results. The structural activity relationship (SAR) studies highlight the importance of modifications like sulfone introduction to enhance the antiviral activity. This suggests potential research applications of compounds with similar functional groups in developing new antiviral agents (Famiglini & Silvestri, 2018).
Environmental Degradation and Toxicology
- The study of microbial degradation of polyfluoroalkyl chemicals highlights the environmental and toxicological concerns associated with these compounds. Understanding the degradation pathways of fluorinated compounds provides insights into mitigating environmental contamination and assessing the toxicological impact of persistent pollutants. This research area may benefit from exploring the environmental stability and degradation mechanisms of 1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide and its analogs (Liu & Avendaño, 2013).
Bioactive Phytochemicals and Health Applications
- The bioactive organosulfur compounds found in Brassica oleracea vegetables, including glucosinolates and S-methyl cysteine sulfoxide, have shown anticarcinogenic properties. Research in this domain focuses on the anticancer and health-promoting effects of sulfur-containing compounds, which could extend to investigating the biological activities and potential health benefits of similar sulfonamide compounds in scientific research (Stoewsand, 1995).
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-[[1-(4-fluorophenyl)cyclopentyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c1-23(2)28(26,27)24-13-5-6-16(14-24)19(25)22-15-20(11-3-4-12-20)17-7-9-18(21)10-8-17/h7-10,16H,3-6,11-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCQDENRAGYVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)
![6-(2-furyl)-2-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5510833.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)

![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5510853.png)
![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5510885.png)


![4-fluoro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5510911.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5510919.png)